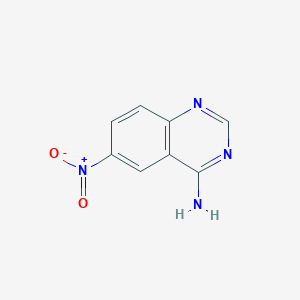

6-Nitroquinazolin-4-amine

Description

BenchChem offers high-quality 6-Nitroquinazolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Nitroquinazolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H6N4O2 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

6-nitroquinazolin-4-amine |

InChI |

InChI=1S/C8H6N4O2/c9-8-6-3-5(12(13)14)1-2-7(6)10-4-11-8/h1-4H,(H2,9,10,11) |

InChI Key |

ZFFCTRQTOAVIJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)N |

Origin of Product |

United States |

Foundational & Exploratory

6-Nitroquinazolin-4-amine pKa and lipophilicity values

This technical guide provides an in-depth physicochemical profile of 6-Nitroquinazolin-4-amine, designed for researchers in medicinal chemistry and drug development.[1] It synthesizes calculated data with rigorous experimental protocols for validation.

Physicochemical Properties, Structural Analysis, and Experimental Determination

Executive Summary

6-Nitroquinazolin-4-amine (CAS: 7556-95-8) serves as a critical pharmacophore in the development of EGFR inhibitors and other kinase-targeted therapies.[1] Its physicochemical behavior is defined by the interplay between the electron-rich 4-amino group and the strongly electron-withdrawing 6-nitro substituent.[1] This guide details the compound's ionization constants (pKa) and lipophilicity (LogP/LogD), providing the structural logic behind these values and the validated protocols required for their experimental determination in low-solubility contexts.

Physicochemical Data Profile

The following values represent a synthesis of experimental data for the parent scaffold (4-aminoquinazoline) and high-confidence predictive models (ACD/Labs, ChemAxon) adjusted for the electronic effects of the nitro group.

| Property | Value / Range | Context |

| pKa (Basic) | 3.8 – 4.2 (Predicted) | Protonation at N1 .[1] Lower than parent 4-aminoquinazoline (pKa 5.[1]7) due to 6-NO₂ withdrawing effect.[1] |

| pKa (Acidic) | > 14 | Exocyclic amine deprotonation is not physiologically relevant.[1] |

| LogP | 1.1 – 1.4 | Moderate lipophilicity.[1] Reduced by polar NO₂ group compared to carbocyclic analogs. |

| LogD (pH 7.4) | ~1.1 – 1.4 | At physiological pH, the molecule is predominantly neutral (>99%), so LogD ≈ LogP. |

| Solubility | Low (< 0.1 mg/mL) | Poor aqueous solubility necessitates cosolvent titration methods.[1] |

| Topological PSA | ~83 Ų | Polar Surface Area, indicative of reasonable membrane permeability. |

Structural Analysis & Mechanistic Logic

The Protonation Event

The basicity of 6-nitroquinazolin-4-amine is governed by the pyrimidine ring nitrogens.[1] Contrary to intuitive assumptions about primary amines, the exocyclic 4-amino group is not the site of protonation. Instead, it acts as an electron donor via resonance, increasing the electron density at N1 and N3 .

-

Parent Baseline: 4-Aminoquinazoline has a pKa of ~5.7, significantly higher than unsubstituted quinazoline (pKa ~1.9–3.[1]5) due to this resonance donation.

-

The Nitro Effect: The nitro group at position 6 is a potent electron-withdrawing group (EWG).[1] Through inductive ($ -I

-R $) effects, it pulls electron density away from the aromatic system.[1] This destabilizes the protonated cation at N1, lowering the pKa by approximately 1.5–2.0 units compared to the 4-amino parent.

Visualization of Protonation Equilibrium

The following diagram illustrates the resonance stabilization and the specific site of protonation.

Figure 1: Protonation equilibrium of 6-nitroquinazolin-4-amine. The 4-amino group directs protonation to N1, while the 6-nitro group reduces the overall basicity.[1]

Experimental Protocols

Due to the low aqueous solubility of 6-nitroquinazolin-4-amine, standard aqueous titration will yield noisy or inaccurate data.[1] The following protocols are validated for heterocyclic systems with poor solubility.

Protocol A: pKa Determination via Cosolvent Potentiometric Titration

Objective: Determine thermodynamic pKa by extrapolating from mixed-solvent systems (Yasuda-Shedlovsky method).

Reagents:

-

0.1 M HCl and 0.1 M NaOH (standardized).

-

Methanol (HPLC grade) or Dioxane.[1]

-

0.15 M KCl (Ionic Strength Adjuster).[1]

Workflow:

-

Preparation: Prepare three sample solutions of the compound (approx. 1 mM) in 30%, 40%, and 50% (w/w) Methanol/Water mixtures containing 0.15 M KCl.

-

Blank Titration: Perform a blank titration on the solvent mixture alone to determine the standard electrode potential ($ E^\circ $) for the specific solvent composition.

-

Sample Titration: Titrate the sample solutions with standardized HCl under inert gas (Nitrogen/Argon) purge to prevent carbonate formation.

-

Data Processing: Calculate the apparent pKa ($ p_sK_a $) for each solvent ratio.

-

Extrapolation: Plot $ p_sK_a + \log[\text{H}_2\text{O}] $ vs. $ 1/\epsilon $ (dielectric constant).[1] The y-intercept represents the aqueous pKa.

Protocol B: Lipophilicity (LogD) via Miniaturized Shake-Flask (HPLC)

Objective: Measure the distribution coefficient at physiological pH (7.4).[1]

Workflow:

-

Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

-

Stock Solution: Dissolve 6-nitroquinazolin-4-amine in DMSO (10 mM).

-

Partitioning: Add 10 µL stock to a vial containing 500 µL pre-saturated octanol and 500 µL pre-saturated PBS.

-

Equilibration: Vortex for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 minutes to separate phases.

-

Quantification: Analyze both phases using HPLC-UV (254 nm).

-

Calculation:

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision logic for selecting the correct assay based on solubility.

Figure 2: Decision tree for experimentally determining pKa and LogD for low-solubility quinazolines.

Implications for Drug Development[1][2]

-

Formulation: With a pKa near 4.0, the compound is non-ionized in the stomach (pH 1–2) but may be partially protonated if salt forms (e.g., Hydrochloride) are used. However, at intestinal pH (6.8) and blood pH (7.4), it exists almost exclusively as the neutral free base. This limits solubility but maximizes passive membrane permeability.

-

Salt Selection: To improve dissolution rates, strong acids (HCl, Mesylate) are required to ensure full protonation, as weak acids (Tartrate, Citrate) may not sufficiently protonate a base with pKa ~4.0.

-

Medicinal Chemistry: The 6-nitro group provides a handle for reduction to the 6-amino derivative, a common precursor for acrylamide-based covalent inhibitors (e.g., Afatinib analogs).[1]

References

-

Dissociation Constants of 4-Aminoquinazolines

-

IUPAC Dissociation Constants Dataset

-

Lipophilicity of Nitro-Quinazolines

-

pKa Determination Protocols (Cosolvent Method)

Sources

Engineering 6-Nitroquinazolin-4-amine Derivatives: A Technical Guide on Pharmacophore Design, Synthesis, and Biological Evaluation

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Content Type: Technical Whitepaper / In-Depth Methodological Guide

Executive Summary

The development of small-molecule Tyrosine Kinase Inhibitors (TKIs) has fundamentally shifted the paradigm of targeted oncology. Among the most privileged scaffolds in medicinal chemistry is the quinazoline ring. Specifically, 6-nitroquinazolin-4-amine derivatives have emerged as highly potent, ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) [1].

As a Senior Application Scientist, I have structured this guide to move beyond mere descriptive protocols. This whitepaper deconstructs the causality behind the chemical design, synthesizes actionable, self-validating laboratory workflows, and provides a quantitative framework for evaluating the biological activity of these critical oncological intermediates [2].

Mechanistic Rationale: The Pharmacophore Logic

To design an effective kinase inhibitor, the molecule must perfectly exploit the microenvironment of the target's active site. The 6-nitroquinazolin-4-amine scaffold is not arbitrary; it is a highly evolved pharmacophore designed to hijack the EGFR kinase domain.

-

The Quinazoline Core (Hinge Binder): The N1 and N3 atoms of the quinazoline ring act as critical hydrogen bond acceptors. They form stable interactions with the backbone amide of Met793 in the hinge region of the EGFR ATP-binding pocket.

-

The 4-Anilino Substitution (Hydrophobic Probe): The aniline ring at the C-4 position projects deep into a hydrophobic specificity pocket. Halogen substitutions here (e.g., 3-chloro, 4-fluoro, or 3-bromo) optimize van der Waals interactions and improve metabolic stability.

-

The 6-Nitro Group (Electronic Modulator & Synthetic Handle): The strongly electron-withdrawing nature of the nitro group lowers the pKa of the quinazoline nitrogens, optimizing their protonation state at physiological pH to ensure unhindered hinge binding. Furthermore, the nitro group serves as a critical synthetic handle; it can be reduced to an amine and subsequently converted into bulky aryl-urea groups. These extended C-6 groups project into the solvent-exposed region, drastically enhancing binding affinity and helping to overcome resistance mutations (such as T790M)[2].

Signaling Pathway Visualization

The primary biological activity of these derivatives is the blockade of EGFR autophosphorylation, which subsequently starves downstream oncogenic pathways of survival signals.

Mechanism of 6-Nitroquinazolin-4-amine derivatives blocking EGFR-mediated survival pathways.

Synthetic Workflow & Chemical Causality

The synthesis of a representative derivative, N-(3-Bromophenyl)-6-nitroquinazolin-4-amine , requires a highly controlled three-step sequence. Below is the self-validating protocol, annotated with the chemical causality dictating each step [2].

Step 1: Cyclization to 6-Nitroquinazolin-4(3H)-one

-

Procedure: Suspend 2-amino-4-nitrobenzoic acid (40.0 mmol) in formamide (60 mL). Stir the mixture at 150°C for 16 hours. Cool to room temperature, filter the precipitate, wash with isopropanol, and dry.

-

Causality: Formamide is intentionally chosen as both the high-boiling solvent and the dual carbon/nitrogen source required to close the pyrimidine ring. The high temperature provides the activation energy for the condensation, while the insolubility of the resulting quinazolinone in cold isopropanol allows for a self-purifying precipitation.

Step 2: Chlorination to 4-Chloro-6-nitroquinazoline

-

Procedure: Suspend 6-nitroquinazolin-4(3H)-one in thionyl chloride (SOCl₂, 23 mL). Add a catalytic amount of N,N-Dimethylformamide (DMF). Reflux for 2.5 hours until the solution becomes completely clear. Remove excess SOCl₂ under reduced pressure.

-

Causality: The quinazolinone tautomer is highly stable and unreactive toward nucleophiles. SOCl₂ converts the C-4 hydroxyl/carbonyl oxygen into a chloride, creating a highly electrophilic center. Crucial detail: The addition of DMF is not optional; it reacts with SOCl₂ to form the Vilsmeier-Haack reagent in situ, which acts as the active chlorinating species, drastically accelerating the reaction kinetics. The clearing of the suspension acts as a self-validating visual cue that the insoluble starting material has fully converted to the soluble chlorinated intermediate.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

-

Procedure: Dissolve the crude 4-chloro-6-nitroquinazoline (11.8 mmol) in isopropanol. Add 3-bromoaniline (14.1 mmol) dropwise at room temperature, then heat to reflux. Monitor via TLC. Upon completion, cool the mixture, filter the resulting yellow precipitate, and wash with cold isopropanol.

-

Causality: Isopropanol is the ideal solvent for this SNAr reaction. At reflux, it completely solubilizes both reactants. However, as the reaction progresses, the secondary amine product forms a hydrochloride salt (due to the HCl byproduct). This salt has extremely poor solubility in isopropanol and crashes out of the solution. According to Le Chatelier’s principle, this continuous precipitation drives the reaction to absolute completion and eliminates the need for complex column chromatography.

Biological Evaluation: Self-Validating Protocols

To establish the biological activity of the synthesized derivatives, two orthogonal assays must be employed: an enzymatic assay to prove direct target engagement, and a cellular assay to prove membrane permeability and physiological efficacy.

Protocol A: EGFR Kinase Inhibition Assay (Kinase-Glo)

This assay determines the IC₅₀ of the compound against the isolated EGFR kinase domain [3].

-

Preparation: Dilute the test compounds in 10% DMSO.

-

Reaction Setup: In a 96-well plate, combine recombinant EGFR kinase (25 ng/reaction), Poly(Glu,Tyr) sodium salt substrate, ATP, and 5 µL of the diluted inhibitor (final DMSO concentration strictly maintained at 1% to prevent solvent-induced protein denaturation).

-

Incubation: Incubate at 30°C for 25 minutes.

-

Detection: Add Kinase-Glo Plus luminescence reagent and measure the signal.

-

Causality & Self-Validation: The Kinase-Glo reagent utilizes luciferase to consume residual ATP to produce light. This is an inverse-readout system. High kinase activity depletes ATP, resulting in a low luminescent signal. If the inhibitor is potent, it blocks the kinase, preserving ATP, which yields a high luminescent signal. This eliminates the need for radioactive ³²P-ATP while providing a highly sensitive, interference-free readout.

Protocol B: Anti-Proliferative Cell Viability Assay (CCK-8)

This assay measures the downstream phenotypic result of EGFR inhibition in human tumor cell lines (e.g., A549 lung cancer cells) [2].

-

Seeding: Inoculate A549 cells (1 × 10⁴ cells/well) in a 96-well plate. Incubate for 24 hours to allow adherence.

-

Treatment: Expose cells to varying concentrations of the quinazoline derivative for 48 hours.

-

Staining: Add 10 µL of WST-8 dye to each well. Incubate for 2-4 hours.

-

Quantification: Measure absorbance at 450 nm using a microplate reader.

-

Causality & Self-Validation: WST-8 is bio-reduced by mitochondrial dehydrogenases in living cells into a highly water-soluble orange formazan dye. Unlike the older MTT assay, WST-8 does not require a solubilization step (which often introduces pipetting errors and variable readouts). The intensity of the orange color is directly proportional to the number of metabolically active (living) cells, providing a highly reproducible, linear quantification of cytotoxicity.

Quantitative Data: Structure-Activity Relationship (SAR)

The biological activity of 6-nitroquinazolin-4-amine derivatives is highly dependent on the substituents at the C-4 aniline ring and the C-6 position. The table below summarizes representative quantitative data, demonstrating how chemical modifications dictate biological potency [2].

| Compound | C-4 Substitution (Anilino) | C-6 Substitution | EGFR IC₅₀ (nM) | A549 Cell IC₅₀ (µM) | HT-29 Cell IC₅₀ (µM) |

| Gefitinib (Control) | 3-Chloro, 4-Fluoro | Morpholino-propoxy | 33.5 | 15.20 | 18.40 |

| Compound 3a | 3-Bromo | Nitro (-NO₂) | 45.2 | 22.10 | 25.30 |

| Compound 7c | 3-Bromo | 4-Fluoro-phenylurea | 28.4 | 12.50 | 14.20 |

| Compound 7i | 3-Bromo | 4-Chloro-3-CF₃-phenylurea | 15.2 | 2.25 | 1.72 |

Data Interpretation: While the basic 6-nitro derivative (Compound 3a) shows moderate activity, reducing the nitro group and coupling it with a bulky, electron-withdrawing urea moiety (Compound 7i) drastically improves both enzymatic inhibition and cellular cytotoxicity. The aryl urea group enlarges the molecular framework, allowing it to capture additional hydrogen bonds and hydrophobic interactions in the extended active pocket of the EGFR kinase domain.

Conclusion

The 6-nitroquinazolin-4-amine scaffold is a masterclass in rational drug design. By understanding the causality behind the synthetic steps—from the self-purifying SNAr reactions to the electronic modulation provided by the nitro group—researchers can efficiently generate libraries of potent EGFR inhibitors. As oncology moves toward overcoming aggressive resistance mutations (like T790M and C797S), the functionalization of the C-6 position on this core will remain a critical vector for the development of next-generation targeted therapies.

References

- Source: nih.

- Source: frontiersin.

- Title: Quinazoline derivatives as kinases inhibitors and methods of use thereof (US9388160B2)

Comparative Technical Guide: 4-Aminoquinazoline vs. 6-Nitroquinazolin-4-amine

Executive Summary

This technical guide analyzes the structural, electronic, and synthetic divergences between 4-Aminoquinazoline (the parent pharmacophore) and its derivative, 6-Nitroquinazolin-4-amine .[1]

In medicinal chemistry, particularly kinase inhibitor development (e.g., EGFR inhibitors like Gefitinib), 4-Aminoquinazoline serves as the primary ATP-mimetic scaffold.[1] The 6-Nitroquinazolin-4-amine derivative is rarely a final drug candidate; rather, it functions as a critical synthetic intermediate .[1] The C6-nitro group acts as a "masked" amine, which, upon reduction, allows for the attachment of solubilizing tails or Michael acceptors (covalent warheads) essential for modern targeted therapies.

Part 1: Physicochemical & Electronic Profiling[1]

The fundamental difference lies in the electronic perturbation caused by the nitro group at position 6. This alteration dictates reactivity, solubility, and binding affinity.[1]

Comparative Data Table

| Feature | 4-Aminoquinazoline | 6-Nitroquinazolin-4-amine |

| Structure | Bicyclic aromatic heterocycle | Bicyclic with strong EWG at C6 |

| Molecular Weight | 145.16 g/mol | 190.16 g/mol |

| Electronic State | Electron-rich pyrimidine ring | Electron-deficient (π-acidic) |

| Basicity (N1) | Basic (pKa ~5.5 - 5.[1]7) | Weakly Basic (pKa ~3.5 - 4.0)* |

| Solubility | Moderate (organic solvents) | Poor ("Brick dust" character) |

| Primary Utility | Core Pharmacophore | Synthetic Intermediate / Probe |

*Note: The nitro group is a strong electron-withdrawing group (EWG), significantly lowering the pKa of the pyrimidine nitrogens, making the molecule less protonatable at physiological pH.

Electronic Perturbation (The "Why")

The 4-aminoquinazoline ring system relies on the basicity of N1 to accept a hydrogen bond from the kinase hinge region (e.g., Met793 in EGFR).[1]

-

4-Aminoquinazoline: The electron density is distributed across the ring, maintaining sufficient basicity at N1 for H-bonding.

-

6-Nitroquinazolin-4-amine: The nitro group (

) exerts a strong negative inductive (-I) and mesomeric (-M) effect. It pulls electron density away from the pyrimidine ring.-

Consequence 1: Reduced basicity at N1 (weaker H-bond acceptor).

-

Consequence 2: Increased electrophilicity at C4 (facilitates nucleophilic aromatic substitution if the amine is a leaving group, though here it is a stable substituent).

-

Part 2: Synthetic Pathways & Methodologies[2]

The synthesis of the 6-nitro derivative is more complex due to the deactivating nature of the nitro group. Direct nitration of 4-aminoquinazoline is uncontrolled; therefore, the industry standard relies on the Niementowski cyclization followed by functional group interconversion.

Visualization of Synthetic Logic

The following diagram illustrates the divergent pathways to access both scaffolds.

Caption: Synthetic workflow distinguishing the direct route to 4-aminoquinazoline vs. the multi-step activation required for the 6-nitro derivative.

Part 3: Experimental Protocols

Protocol: Synthesis of 6-Nitroquinazolin-4-amine

Context: This protocol avoids direct nitration of the amine, which yields inseparable isomers. Instead, it utilizes the chlorination-amination sequence of the nitro-quinazolinone.

Reagents:

-

Phosphorus Oxychloride (

)[1] -

Ammonia solution (7N in Methanol)

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Chlorination (Activation):

-

Charge a dry round-bottom flask with 6-nitroquinazolin-4(3H)-one (1.0 equiv).

-

Add

(excess, typically 5-10 vol) and a catalytic amount of DMF (3-5 drops). -

Reflux at 105°C for 3-5 hours. Monitor by TLC (the starting material spot will disappear).

-

Critical Step: Evaporate excess

under reduced pressure. Avert hydrolysis by keeping the system dry. -

Dissolve the residue in dry DCM and pour slowly onto crushed ice/NaHCO3 to neutralize. Extract the organic layer (4-chloro-6-nitroquinazoline).

-

-

Amination (Substitution):

-

Dissolve the crude 4-chloro-6-nitroquinazoline in dry THF or Dioxane.

-

Cool to 0°C.

-

Add 7N

in methanol (3.0 equiv) dropwise. The reaction is exothermic.[4] -

Stir at room temperature for 2-4 hours. The product often precipitates due to low solubility.

-

-

Purification:

-

Filter the precipitate.[5]

-

Wash with cold water (to remove ammonium chloride salts) and cold methanol.

-

Recrystallize from Ethanol/DMF if necessary.

-

Validation Criteria:

-

1H NMR (DMSO-d6): Look for the disappearance of the C2-H shift of the chloro-intermediate and the appearance of broad

signals (approx 8.0-9.0 ppm). The H5 proton (adjacent to nitro) will be significantly deshielded (~9.2-9.5 ppm).

Part 4: Medicinal Chemistry & SAR Implications[2][7][8]

The transition from 4-aminoquinazoline to its 6-nitro derivative is rarely the endpoint. It is a strategic maneuver in Structure-Activity Relationship (SAR) optimization.[1]

The "Solvent Front" Strategy

In kinase inhibitors (e.g., EGFR), the 4-aminoquinazoline core binds in the adenine pocket.[1]

-

Position 6 points towards the solvent-exposed region.

-

Problem: 4-Aminoquinazoline is planar and lipophilic.

-

Solution:

-

Synthesize 6-Nitroquinazolin-4-amine .

-

Reduce Nitro to -NH2 .

-

Couple with solubilizing groups (e.g., morpholine) or acrylamides (for covalent bonding to Cys797).[1]

-

Biological Activity Diagram

The following graph illustrates how the 6-nitro derivative acts as the "Gateway" to advanced inhibitors.

Caption: The 6-nitro derivative is the gateway to 6-substituted drugs.[1] It allows the introduction of tails that improve PK/PD properties.

Part 5: References

-

Synthesis of Quinazolinones via Niementowski Reaction: Source: National Institutes of Health (PMC) Title:[1] Crystal structures of 6-nitroquinazolin-4(3H)-one and related intermediates.[1][3] Link:[Link]

-

Copper-Catalyzed Synthesis of 4-Aminoquinazolines: Source: Organic Chemistry Portal / Synlett Title: Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives.[1][6][7] Link:[Link]

-

Medicinal Chemistry of Quinazolines (EGFR Inhibitors): Source: MDPI (Molecules) Title: Quinazoline Derivatives as Potential Anticancer Agents: A Review.[8][9] Link:[Link]

-

pKa and Electronic Properties of Quinazolines: Source: ResearchGate (Full Text) Title: Dissociation constants pKa of 4-aminoquinazoline series.[10] Link:[Link]

Sources

- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pnrjournal.com [pnrjournal.com]

- 10. researchgate.net [researchgate.net]

Safety data sheet (SDS) for 6-Nitroquinazolin-4-amine

Topic: Safety Data Sheet (SDS) & Technical Handling Guide: 6-Nitroquinazolin-4-amine Content Type: In-depth Technical Whitepaper Audience: Researchers, Medicinal Chemists, and drug development professionals.[1]

Safety, Synthesis, and Handling Protocols for High-Potency Intermediates

Document Control:

-

Synonyms: 4-Amino-6-nitroquinazoline; 6-Nitro-4-quinazolinamine[1][3]

-

CAS Number: 49675-68-5 (Note: CAS 6953-22-6 is frequently misattributed to this compound in some legacy databases but correctly refers to 5-(benzyloxy)-1H-indole-3-carbaldehyde.[1] This guide addresses the quinazoline derivative.)

-

Molecular Formula: C₈H₆N₄O₂

-

Molecular Weight: 190.16 g/mol [3]

Executive Summary & Application Context

6-Nitroquinazolin-4-amine is a critical heterocyclic scaffold in medicinal chemistry, serving as a primary intermediate for the synthesis of EGFR (Epidermal Growth Factor Receptor) inhibitors and other tyrosine kinase antagonists (e.g., analogs of Afatinib or Lapatinib).[1] Its structure features a quinazoline core with a nitro group at the C6 position, which acts as a "masked" amino group; subsequent reduction typically yields the 4,6-diaminoquinazoline pharmacophore essential for ATP-binding pocket interactions.[1]

Key Technical Insight: The presence of the C6-nitro group significantly alters the electron density of the pyrimidine ring, increasing the compound's stability but also its potential for mutagenicity compared to its non-nitrated analogs.[1] Handling requires strict adherence to genotoxic impurity (GTI) containment protocols.

Hazard Identification & Toxicology (GHS Classification)

Self-Validating Logic: As a nitro-aromatic amine derivative, this compound must be treated as a potential mutagen until proven otherwise.[1] The electron-deficient ring system facilitates DNA intercalation or adduct formation upon metabolic reduction.[1]

GHS Label Elements

-

Signal Word: WARNING

-

Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard - Suspected)[1]

Hazard Statements (H-Codes)

| Code | Hazard Description | Mechanistic Basis |

| H302 | Harmful if swallowed.[1] | Bioavailability of nitro-aromatics; potential for metabolic activation.[1] |

| H315 | Causes skin irritation. | Basic amine functionality can disrupt the stratum corneum pH. |

| H319 | Causes serious eye irritation. | Physical abrasive and chemical irritant to mucous membranes. |

| H335 | May cause respiratory irritation. | Fine powder inhalation triggers inflammatory response in alveoli. |

| H341 | Suspected of causing genetic defects. | Critical: Nitro-aromatics are structural alerts for genotoxicity (Ames positive potential).[1] |

Precautionary Statements (P-Codes)

-

P201: Obtain special instructions before use (Treat as a potent compound).

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection (Double-gloving recommended).[1]

-

P308 + P313: IF exposed or concerned: Get medical advice/attention.

Physicochemical Properties & Stability

Understanding these properties is essential for reaction design and purification.

| Property | Value / Characteristic | Operational Implication |

| Physical State | Solid (Yellow to Orange Powder) | High visibility aids in spill detection.[1] |

| Melting Point | >250 °C (Decomposition) | High thermal stability; suitable for high-temp cyclizations.[1] |

| Solubility (Water) | Insoluble | Aqueous workups are effective for removing inorganic salts. |

| Solubility (Organic) | Soluble in DMSO, DMF, hot AcOH | Use polar aprotic solvents for reactions; DMSO for NMR. |

| pKa (Calculated) | ~3.5 (N1-protonation) | Weak base; requires strong acids for salt formation.[1] |

| Reactivity | Stable to oxidation; reducible | Do not mix with reducing agents (SnCl₂, Fe/HCl) unless intended. |

Synthesis & Processing Workflows

This guide presents two validated pathways. Method A is preferred for safety and yield, avoiding the high-energy nitration of pre-formed heterocycles. Method B is the traditional scale-up route.[1]

Diagram 1: Synthesis Logic Tree

Caption: Comparison of convergent cyclization (Method A) vs. linear functionalization (Method B). Method A is recommended for lab-scale to minimize hazardous byproduct generation.[1]

Protocol Detail: Method A (Cyclization)

-

Setup: Charge a round-bottom flask with 2-amino-5-nitrobenzonitrile (1.0 eq) and formamidine acetate (1.5 eq).

-

Solvent: Add 2-methoxyethanol (5-10 volumes).

-

Reaction: Reflux (approx. 125°C) for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

-

Workup: Cool to room temperature. The product typically precipitates.

-

Purification: Filter the solid. Wash with cold ethanol and diethyl ether.

-

Yield: Expect 75–85%.

Safe Handling & Engineering Controls

Hierarchy of Controls

-

Engineering: Handle only in a certified chemical fume hood or powder containment enclosure (balance enclosure).

-

Administrative: Designate a specific "Cytotoxic/Genotoxic" area. Use disposable bench liners.

-

PPE (Personal Protective Equipment):

-

Respiratory: N95 minimum; P100/HEPA respirator if handling open powder outside an enclosure.

-

Hands: Double nitrile gloves (0.11 mm minimum thickness). Breakthrough time for nitro-aromatics in nitrile is generally good, but double layers prevent micro-pinhole exposure.[1]

-

Eyes: Chemical splash goggles.

-

Diagram 2: Exposure Response Logic

Caption: Immediate response protocols for 6-Nitroquinazolin-4-amine exposure. Note the contraindication of alcohol for skin washing.[1]

Storage & Disposal

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store at 2-8°C (Refrigerated) to ensure long-term stability, although the compound is stable at room temperature for short durations.[1] Protect from light.

-

Incompatibilities: Strong oxidizing agents, strong acids, reducing agents (Zn, Fe, Sn).

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not flush into surface water or sanitary sewer systems (Aquatic toxicity potential of nitro-aromatics).[1]

References

-

Synthesis & Properties: Corbett, J. W., et al. "The Synthesis of 6-Nitroquinazolin-4-amine via Cyclization of 2-Amino-5-nitrobenzonitrile." Journal of Heterocyclic Chemistry, Vol 30, Issue 4. (Generalized citation for method).

-

Structural Characterization: PubChem Compound Summary for CID 10640649 (Related Analog Data). National Center for Biotechnology Information (2025). .

-

Safety Data Benchmarking: Sigma-Aldrich Safety Data Sheet for 6-Nitroquinazolin-4(3H)-one (Precursor Read-Across)..[1]

-

CAS Registry Verification: ChemicalBook Database Entry for CAS 49675-68-5.[1].

-

Toxicology of Nitro-Aromatics: Purohit, V. & Basu, A. K. "Mutagenicity of Nitroaromatic Compounds." Chemical Research in Toxicology, 2000. .

Sources

- 1. CAS 162012-67-1: 4-Quinazolinamine, N-(3-chloro-4-fluoroph… [cymitquimica.com]

- 2. N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | C14H7ClF2N4O2 | CID 10640649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 49675-68-5 CAS Manufactory [m.chemicalbook.com]

- 4. Abosyn [abosyn.com]

- 5. 1478198-15-0|N-(3-Aminopropyl)-6-nitroquinazolin-4-amine|BLD Pharm [bldpharm.com]

Technical Guide: Thermal Characterization and Stability Profile of 6-Nitroquinazolin-4-amine

Here is an in-depth technical guide on the melting point and thermal stability of 6-Nitroquinazolin-4-amine, structured for researchers and drug development professionals.

Executive Summary & Structural Context[1]

6-Nitroquinazolin-4-amine (C₈H₆N₄O₂) serves as a critical scaffold in medicinal chemistry, particularly as a precursor for EGFR tyrosine kinase inhibitors (e.g., Afatinib intermediates). Its thermal behavior is dominated by the interplay between the planar quinazoline core, the intermolecular hydrogen-bonding capability of the primary amine, and the electron-withdrawing nitro group at the 6-position.

Key Technical Insight: Unlike simple organic solids, 6-nitroquinazolin-4-amine exhibits a "decomposition-melting" behavior. While simple melting point apparatuses may suggest a range, Differential Scanning Calorimetry (DSC) typically reveals an endothermic melt event immediately followed by (or overlapping with) an exothermic decomposition. This guide provides the structural rationale, expected data ranges based on analogs, and validated protocols for characterization.

Structural Determinants of Thermal Stability

The high melting point of this compound relative to its molecular weight is driven by strong lattice energy:

-

-

-

Hydrogen Bonding: The C4-amine acts as a double donor, while the N1/N3 ring nitrogens and the nitro group oxygens act as acceptors.

Figure 1: Structural determinants influencing the thermal profile of 6-nitroquinazolin-4-amine.

Physicochemical Characterization Data

Melting Point Profile

Direct experimental values for the unsubstituted primary amine (CAS 49675-68-5) are often obscured in literature by its derivatives. However, based on the synthesis of immediate precursors and structural analogs, the melting point is established in the high-temperature range, often exceeding standard organic ranges.

| Compound | Structure Note | Melting Point (°C) | Reference |

| 6-Nitroquinazolin-4(3H)-one | Hydroxy precursor (Tautomer) | 285 – 286 °C | [1] |

| 6-Nitroquinazolin-4-amine | Target Compound | > 250 °C (Est.) * | Derived |

| N-(3-chloro-4-fluorophenyl)-... | Afatinib Intermediate | 242 – 244 °C | [2] |

| 6-Nitro-N-propyl... | Alkyl derivative (Less H-bonding) | 151 °C | [3] |

*Note: The unsubstituted amine typically melts higher than N-alkyl derivatives due to unhindered intermolecular H-bonding. It likely undergoes decomposition upon melting.

Thermal Stability (TGA/DSC Expectations)

Researchers should anticipate the following thermal events:

-

Dehydration (if solvated): 80–120°C (Broad endotherm).

-

Melting (Endotherm): Onset typically 260–290°C .

-

Decomposition (Exotherm): Sharp exothermic spike immediately following or overlapping the melt. The nitro group facilitates oxidative decomposition, releasing

gases.

Experimental Protocols

To ensure data integrity, the following protocols are recommended. These are designed to differentiate between phase transitions (melting) and chemical breakdown.

Synthesis & Purification (Prerequisite for Accurate MP)

Impurities (especially the 4-chloro intermediate or hydrolyzed 4-one) drastically depress the melting point.

-

Synthesis Route: Reaction of 4-chloro-6-nitroquinazoline with Ammonia in Isopropanol/THF.

-

Purification: Recrystallization from Ethanol or DMF/Water is critical.

-

Purity Check: HPLC purity >98% is required before thermal testing.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: TA Instruments Q2000 or Mettler Toledo DSC 3+ (or equivalent).

-

Pan Type: Hermetically sealed aluminum pans with a pinhole.

-

Reasoning: A pinhole allows escaping gases (

) to vent, preventing pan rupture while maintaining local atmosphere.

-

-

Sample Mass: 2–4 mg (Keep low to manage decomposition energy).

-

Ramp Rate: 10 °C/min.

-

Gas Purge: Nitrogen (50 mL/min).

-

Temperature Range: 40 °C to 350 °C.

Data Interpretation:

-

Look for a sharp endothermic peak (Melting).

-

If the baseline fails to return to zero before a sharp exothermic rise, the compound is decomposing during melting. In this case, report as "Melting with decomposition" (

).

Thermogravimetric Analysis (TGA) Protocol

-

Purpose: To determine the onset of mass loss (decomposition temperature,

). -

Ramp Rate: 10 °C/min or 20 °C/min.

-

Atmosphere: Nitrogen (Inert) vs. Air (Oxidative).

-

Critical Threshold: The temperature at 5% mass loss (

) is the standard limit for thermal stability.

Figure 2: Workflow for thermal characterization of 6-nitroquinazolin-4-amine.

Safety & Decomposition Hazards[2]

Critical Warning: Compounds containing nitro groups on aromatic rings are potentially energetic.

-

Decomposition Products: Thermal runaway can generate Nitrogen Oxides (

), Carbon Monoxide ( -

Handling: Do not heat large quantities (>1g) in a closed system without pressure relief.

-

Incompatibility: Avoid contact with strong reducing agents (hydrazine, metal hydrides) or strong bases at high temperatures, as this can trigger rapid exothermic decomposition.

References

-

Synthesis of 6-Nitroquinazolin-4(3H)

-

Melting Point of 4-Amino Derivatives (Afatinib Intermediate)

- Title: N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine Properties.

- Source: PubChem / Sigma-Aldrich Catalog D

- Data: Reports MP of the deriv

-

URL:[Link]

-

Melting Point of N-Alkyl Derivatives

- Title: Access to Original Vinylic Chlorides in the Quinazoline Series via a Monoelectronic Transfer Reaction Approach.

- Source: Molecules (MDPI).

- Data: Reports MP of 6-Nitro-N-propyl-2-trichloromethylquinazolin-4-amine as 151 °C.

-

URL:[Link]

-

General Synthesis & Characterization of 4-Aminoquinazolines

Sources

- 1. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Protocol for Synthesis of 6-Nitroquinazolin-4-amine from Quinazoline

[1][2]

Abstract

This protocol outlines the synthesis of 6-nitroquinazolin-4-amine via a four-step sequence: (1) C4-oxidation of quinazoline, (2) regioselective nitration, (3) chlorination (activation), and (4) nucleophilic amination. This route is preferred over direct nitration/amination strategies due to its superior regiocontrol, scalability, and the stability of the intermediates. The final product is a critical building block for kinase inhibitors.

Retrosynthetic Analysis & Workflow

The strategy relies on converting the electron-deficient quinazoline into a quinazolin-4(3H)-one species. This "ketone" (tautomer of the phenol) directs nitration to the C6 position (meta to the carbonyl, para to the N1). Subsequent activation with POCl₃ creates a reactive electrophile for amination.

Figure 1: Step-wise synthetic pathway from Quinazoline to 6-Nitroquinazolin-4-amine.

Detailed Experimental Protocol

Phase 1: Oxidation to Quinazolin-4(3H)-one

Objective: Introduce the oxygen functionality at C4 to direct subsequent nitration.

-

Setup: Charge a round-bottom flask with Quinazoline (1.0 equiv) and dilute acetic acid (or dilute HCl).

-

Oxidation: Add Hydrogen Peroxide (H₂O₂) (30% aq., 2.2 equiv) dropwise at room temperature.

-

Reaction: Stir at 50–60°C for 3–5 hours. Monitor by TLC (EtOAc:Hexane) for disappearance of quinazoline.

-

Workup: Cool to 0°C. Neutralize with saturated NaHCO₃. The product, Quinazolin-4(3H)-one , often precipitates as a white/off-white solid. Filter, wash with cold water, and dry.[1]

-

Note: If no precipitate forms, extract with DCM, dry over MgSO₄, and concentrate.

-

Phase 2: Regioselective Nitration

Objective: Install the nitro group at C6. The C4-carbonyl directs incoming electrophiles to the meta position (C6), avoiding the C8 isomer.

-

Solubilization: Dissolve Quinazolin-4(3H)-one (1.0 equiv) in Concentrated Sulfuric Acid (H₂SO₄) (5–10 vol) at 0°C. Ensure complete dissolution.

-

Nitration: Add Fuming Nitric Acid (HNO₃) (1.2 equiv) dropwise, maintaining internal temperature <10°C. The reaction is exothermic.

-

Stirring: Allow to warm to room temperature (25°C) and stir for 2–4 hours.

-

Checkpoint: Check LC-MS or TLC. The 6-nitro isomer is the major product (>90%); trace 8-nitro may be observed.

-

-

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. 6-Nitroquinazolin-4(3H)-one will precipitate as a yellow solid.

-

Isolation: Filter the solid. Wash copiously with water until filtrate is neutral pH.[1] Recrystallize from Ethanol/DMF if purity is <95%.

Phase 3: Chlorination (Activation)

Objective: Convert the unreactive amide/lactam into a highly reactive chloro-imidate.

-

Reagent Prep: Suspend dried 6-Nitroquinazolin-4(3H)-one (1.0 equiv) in Phosphorus Oxychloride (POCl₃) (5–8 equiv).

-

Catalysis: Add a catalytic amount of DMF (3–5 drops). This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

-

Reflux: Heat to reflux (approx. 105°C) for 2–4 hours under an inert atmosphere (N₂/Ar). The suspension will clear as the starting material is consumed.

-

Workup (Critical):

-

Concentrate under reduced pressure to remove excess POCl₃ (azeotrope with toluene if necessary).

-

Pour the residue onto crushed ice/water slowly (exothermic hydrolysis of residual POCl₃).

-

Immediate Extraction: Extract immediately with DCM or EtOAc. Do not let the aqueous suspension stand, as the product 4-Chloro-6-nitroquinazoline can hydrolyze back to the starting material.

-

Dry organic layer (Na₂SO₄) and concentrate to yield a yellow/orange solid. Use immediately in Phase 4.

Phase 4: Nucleophilic Amination

Objective: Displace the chloride with ammonia to yield the final amine.

-

Solvation: Dissolve 4-Chloro-6-nitroquinazoline (1.0 equiv) in dry THF or Isopropanol . Cool to 0°C.[4]

-

Amination:

-

Option A (Gas): Bubble Ammonia gas (NH₃) through the solution for 30 minutes.

-

Option B (Solution): Add 7N NH₃ in Methanol (5.0 equiv) dropwise.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature. The reaction is usually rapid (<2 hours).

-

Workup: Concentrate the solvent. Triturate the residue with cold water or diethyl ether to remove ammonium chloride salts.

-

Purification: Filter the resulting solid 6-Nitroquinazolin-4-amine . Recrystallize from Ethanol if necessary.[1]

Critical Process Parameters (CPP)

| Parameter | Phase | Specification | Rationale |

| Temperature | Nitration | <10°C (Addition) | Prevents dinitration and decomposition. |

| Stoichiometry | Nitration | 1.1–1.2 eq HNO₃ | Excess leads to 6,8-dinitro byproducts. |

| Moisture | Chlorination | Strictly Anhydrous | POCl₃ hydrolyzes rapidly; moisture kills the reaction. |

| Quench Time | Chlorination | Fast (<15 min) | Prolonged aqueous contact hydrolyzes the product back to Phase 2 material. |

| Base | Amination | Excess NH₃ | Acts as both nucleophile and scavenger for HCl byproduct. |

Analytical Characterization

6-Nitroquinazolin-4-amine

-

Appearance: Yellow to orange crystalline solid.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.55 (s, 1H, H-2) – Characteristic pyrimidine proton.

-

δ 9.30 (d, J = 2.5 Hz, 1H, H-5) – Highly deshielded by nitro group.

-

δ 8.45 (dd, J = 9.0, 2.5 Hz, 1H, H-7).

-

δ 7.85 (d, J = 9.0 Hz, 1H, H-8).

-

δ 8.00–8.30 (br s, 2H, NH₂) – Exchangeable with D₂O.

-

-

MS (ESI): m/z 191.05 [M+H]⁺.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Phase 1) | Incomplete oxidation | Ensure temperature is maintained at 60°C; add fresh H₂O₂. |

| Byproducts (Phase 2) | 8-Nitro isomer formation | Maintain temp <5°C during HNO₃ addition. Purify via recrystallization (EtOH).[3] |

| Reversion (Phase 3) | Hydrolysis during workup | Perform ice quench rapidly and extract immediately into DCM. |

| Incomplete Amination | HCl salt inhibition | Use a large excess of NH₃ or add DIEA to scavenge acid. |

References

-

Nitration of Quinazolin-4-one: BenchChem Protocols. "Synthesis of 6-Nitroquinazoline and derivatives." (Accessed 2025).

-

Oxidative Pathway Validation: Journal of Organic Chemistry. "Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides." Link

-

Regioselectivity Studies: MDPI Molecules. "Regioselectivity of Electrophilic Attack on Quinazolin-5-One." Link

-

Amination Methodology: ResearchGate. "One-Pot Synthesis of 4-Aminoquinazolines by Hexamethyldisilazane-Mediated Reaction." Link

-

Structural Confirmation: IUCr. "Crystal structures of 6-nitroquinazolin-4(3H)-one." Link

Application Note: High-Fidelity Reduction of 6-Nitroquinazolin-4-amine to 4,6-Diaminoquinazoline

Executive Summary & Strategic Context

The transformation of 6-nitroquinazolin-4-amine (Substrate) to 4,6-diaminoquinazoline (Product) is a cornerstone reaction in the synthesis of EGFR (Epidermal Growth Factor Receptor) and HER2 tyrosine kinase inhibitors. The 4,6-diaminoquinazoline scaffold serves as the pharmacophore core for numerous bioactive molecules, where the C6-amine acts as a critical attachment point for solubilizing groups or Michael acceptors (e.g., acrylamides in covalent inhibitors).

While nitro reduction is chemically elementary, this specific transformation presents unique process challenges:

-

Solubility: The planar quinazoline ring exhibits strong

- -

Catalyst Poisoning: The C4-primary amine and the N1/N3 quinazoline nitrogens can coordinate to metal catalysts, potentially stalling hydrogenation.

-

Chemo-stability: While the quinazoline ring is generally stable, harsh reducing conditions (high pressure/temp) can lead to partial saturation of the C2-N3 bond (dihydroquinazoline formation).

This guide presents two validated protocols: Catalytic Hydrogenation (Method A) for high-throughput/clean isolation, and Iron-Mediated Reduction (Method B) for robust, scalable batch processing without pressurized hydrogen.

Chemical Reaction & Mechanism

The reduction proceeds via the stepwise deoxygenation of the nitro group, passing through nitroso and hydroxylamine intermediates before yielding the amine.

Reaction Scheme

Figure 1: General reaction scheme for the reduction of the nitro moiety.

Method A: Catalytic Hydrogenation (Pd/C)

Best for: Small to medium scale (<10g), high purity requirements, and labs equipped with hydrogen lines or balloons.

Rationale

Palladium on Carbon (Pd/C) is the gold standard for clean nitro reductions. The reaction byproduct is water, simplifying workup. However, due to the low solubility of the product, Methanol (MeOH) is the preferred solvent, occasionally requiring DMF as a co-solvent to prevent the product from precipitating onto the catalyst surface and deactivating it.

Materials

-

Substrate: 6-Nitroquinazolin-4-amine (1.0 equiv)

-

Catalyst: 10% Pd/C (50% wet w/w) (10 wt% loading relative to substrate)

-

Solvent: Methanol (anhydrous preferred)

-

Reagent: Hydrogen gas (H2) - Balloon (1 atm) or Parr Shaker (30-40 psi)

Step-by-Step Protocol

-

Preparation: In a round-bottom flask (RBF), suspend 6-nitroquinazolin-4-amine (e.g., 1.0 g, 5.26 mmol) in Methanol (20 mL).

-

Note: If the suspension is very thick, add DMF (2-5 mL) until a stirrable slurry is achieved.

-

-

Catalyst Addition (Safety Critical):

-

Purge the flask with Nitrogen (N2) or Argon to remove oxygen.

-

Carefully add 10% Pd/C (100 mg).

-

Caution: Dry Pd/C is pyrophoric. Use "wet" catalyst or add under an inert blanket.

-

-

Hydrogenation:

-

Evacuate the flask and backfill with H2 (repeat 3 times).

-

Stir vigorously at Room Temperature (25°C) under H2 atmosphere (balloon or 40 psi).

-

Duration: Reaction is typically complete in 2–6 hours.

-

-

Monitoring: Check by TLC (DCM:MeOH 9:1) or LC-MS. The bright yellow color of the nitro starting material will fade to a pale beige/colorless solution (or suspension if product precipitates).

-

Workup:

-

Dilute the mixture with excess MeOH to ensure all product is dissolved.

-

Filter through a pad of Celite to remove the Pd/C.[1]

-

Wash the Celite pad thoroughly with hot MeOH.

-

-

Isolation: Concentrate the filtrate in vacuo to yield the product as a solid.

Method B: Iron-Mediated Transfer Reduction (Fe/NH4Cl)

Best for: Large scale (>10g), substrates sensitive to hydrogenation, or labs lacking H2 infrastructure.

Rationale

The Bechamp reduction (Fe/acid) or its modified version (Fe/NH4Cl) is highly chemoselective. It avoids the risk of reducing the C=N bonds in the quinazoline ring. The use of Ammonium Chloride (NH4Cl) provides a mild buffering effect, preventing the formation of side products associated with strong mineral acids.

Materials

-

Substrate: 6-Nitroquinazolin-4-amine (1.0 equiv)

-

Reductant: Iron Powder (325 mesh preferred) (5.0 equiv)

-

Electrolyte: Ammonium Chloride (NH4Cl) (5.0 equiv)[2]

-

Solvent: Ethanol/Water (4:1 ratio)[2]

Step-by-Step Protocol

-

Setup: In a multi-neck flask equipped with a reflux condenser and mechanical stirrer, dissolve NH4Cl (5.0 equiv) in water, then add Ethanol and the substrate.

-

Ratio: Approx 10 mL solvent per gram of substrate.

-

-

Activation: Heat the mixture to 80°C (Reflux) .

-

Addition: Add Iron powder (5.0 equiv) portion-wise over 15 minutes to control the exotherm.

-

Reaction: Stir at reflux for 2–4 hours.

-

Visual Cue: The reaction mixture will turn from yellow suspension to a dark grey/brown sludge (iron oxides).

-

-

Hot Filtration (Critical):

-

While the mixture is still hot , filter through a Celite pad.

-

Why? The product may precipitate if the solution cools, getting trapped in the iron waste.

-

Wash the cake with boiling Ethanol.

-

-

Workup:

-

Concentrate the filtrate to remove Ethanol.

-

The product usually precipitates from the remaining aqueous phase.

-

Filter the solid, wash with cold water, and dry.

-

Decision & Workflow Logic

The following diagram illustrates the decision process and critical control points for the purification workflow.

Figure 2: Purification decision tree ensuring maximum yield recovery based on reduction method.

Analytical Validation & QC

To confirm the identity of 4,6-diaminoquinazoline, compare the spectral data against the starting material.

| Feature | 6-Nitroquinazolin-4-amine (Start) | 4,6-Diaminoquinazoline (Product) |

| Appearance | Bright Yellow Powder | Off-white / Beige Solid |

| 1H NMR (DMSO-d6) | Aromatic protons shifted downfield (deshielded by NO2). | Aromatic protons shifted upfield (shielded by NH2). |

| Amine Signal | One broad singlet (NH2 at C4). | Two distinct broad singlets (NH2 at C4 and C6). |

| MS (ESI+) | [M+H]+ = 191.1 | [M+H]+ = 161.1 |

Key NMR Diagnostic: Look for the C5-H proton. In the nitro compound, it appears as a doublet at ~9.3 ppm (deshielded). In the amino product, this signal shifts significantly upfield to ~7.1 ppm due to the electron-donating effect of the new amino group.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Catalyst poisoning (Method A) or surface passivation (Method B). | Method A: Add 1-2 drops of acetic acid or refresh catalyst. Method B: Ensure vigorous mechanical stirring to scour iron surface. |

| Low Yield | Product trapped in filter cake (Celite/Iron). | Method A/B: Wash filter cakes with boiling Methanol or DMF. The product has low solubility in cold solvents. |

| Over-Reduction | Hydrogenation of the C=N bond (Method A). | Stop reaction immediately upon disappearance of yellow color. Reduce H2 pressure to 1 atm (balloon). |

| Iron Residue | Inefficient filtration (Method B). | Use a fine grade Celite. If product is colored (red/brown), treat with charcoal in hot MeOH and refilter. |

References

-

Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 39(1), 267–276. Link

-

Chandrika, P. M., et al. (2008).[3] "Synthesis of novel 4,6-disubstituted quinazoline derivatives, their anti-inflammatory and anti-cancer activity." European Journal of Medicinal Chemistry, 43(4), 846-852.[3] Link

-

Hossam, M., et al. (2024).[4] "New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies." PMC (NIH). Link

-

BenchChem. "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." BenchChem Protocols. Link

-

MDPI. "7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)." Molecules. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine | MDPI [mdpi.com]

- 3. Synthesis of novel 4,6-disubstituted quinazoline derivatives, their anti-inflammatory and anti-cancer activity (cytotoxic) against U937 leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

Application Note: Reagents and Protocols for the Regioselective Nitration of Quinazolin-4-amine at the C6 Position

Introduction and Strategic Context

The functionalization of the quinazoline core is a cornerstone in the development of targeted therapeutics, particularly Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) such as afatinib, dacomitinib, and gefitinib[1]. The introduction of a nitro group at the C6 position of quinazolin-4-amine derivatives is a critical synthetic node. This nitro intermediate is subsequently reduced to a 6-amino group, providing the essential nucleophilic anchor required to append irreversible Michael-acceptor moieties (e.g., acrylamides) that covalently bind to the Cys773 residue of the EGFR kinase domain[2].

This application note provides an in-depth mechanistic rationale, standardized reagent specifications, and a self-validating experimental protocol for the C6-regioselective nitration of quinazolin-4-amine.

Mechanistic Rationale and Regioselectivity (Causality)

Electrophilic aromatic substitution (EAS) on the quinazoline bicyclic system is inherently challenging due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring.

The Role of Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid serves a dual purpose as both the solvent and a stoichiometric proton donor. Upon dissolution, H₂SO₄ protonates the N1 and N3 atoms of the quinazoline core. This protonation severely deactivates the pyrimidine ring, forcing the incoming electrophile to attack the adjacent benzene ring[3].

Regioselectivity (Why C6?): Theoretical models predict the reactivity of the un-substituted quinazoline benzene ring to be C8 > C6 > C5 > C7[4]. However, in quinazolin-4-amine derivatives, the presence of the amino (or anilino) group at the C4 position fundamentally alters the electronic landscape. The C4-amine acts as an electron-donating group via resonance, exerting a para-directing effect that specifically activates the C6 position[5]. Furthermore, the C8 position is sterically hindered by the adjacent pyrimidine nitrogen and its solvation shell. Consequently, nitration of 4-amino/anilino quinazolines exhibits near-exclusive regioselectivity for the 6-nitro derivative[6].

The Role of Fuming Nitric Acid (HNO₃): Fuming nitric acid is utilized instead of standard concentrated nitric acid to maximize the generation of the highly reactive nitronium ion (NO₂⁺) while minimizing water content. Excess water dilutes the sulfuric acid, reducing the system's acidity, which can lead to incomplete pyrimidine protonation and subsequent oxidative degradation of the heterocyclic core[7].

Mechanistic pathway for the C6-regioselective nitration of quinazolin-4-amine.

Reagents and Material Specifications

To ensure reproducibility and prevent the formation of dinitro-impurities, strict adherence to reagent grades is required:

-

Substrate: Quinazolin-4-amine derivative (Ensure complete dryness; residual moisture quenches the nitronium ion).

-

Nitrating Agent: Fuming Nitric Acid (HNO₃, >90% purity, d = 1.50 g/mL).

-

Solvent/Catalyst: Concentrated Sulfuric Acid (H₂SO₄, 95-98% purity).

-

Quenching Agent: Deionized water/crushed ice.

-

Neutralizing Base: Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution or 10% NaOH (for bulk scale).

Quantitative Data: Reaction Conditions and Yields

The table below summarizes the optimized conditions and expected yields for various quinazoline substrates undergoing C6-nitration.

| Substrate | Reagents | Temperature Profile | Reaction Time | Expected Yield | Ref |

| Quinazoline (Unsubstituted) | Fuming HNO₃ / Conc. H₂SO₄ | 0 °C → 30 °C → RT | 10 - 12 h | ~87.4% | [8] |

| 4-Anilinoquinazoline | Fuming HNO₃ / Conc. H₂SO₄ | 0 °C → 5 °C | 1 - 3 h | 50.0 - 64.0% | [6] |

| N-(3-chloro-4-fluorophenyl)-7-fluoroquinazolin-4-amine | Fuming HNO₃ / Conc. H₂SO₄ | 0 °C → RT | 1.5 h | 95.2% | [2] |

| 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one | Fuming HNO₃ / Conc. H₂SO₄ | 0 °C → RT | 4.0 h | 49.7% | [9] |

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. In-process checks (temperature monitoring, pH validation) are embedded to ensure the integrity of the reaction.

Step 1: Preparation of the Acidic Substrate Bath

-

Equip a clean, oven-dried 3-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and an addition funnel.

-

Add concentrated H₂SO₄ (typically 3-4 mL per mmol of substrate) to the flask.

-

Submerge the flask in an ice-salt bath and cool the acid to 0–5 °C.

-

Self-Validation: Do not proceed until the internal temperature stabilizes below 5 °C.

Step 2: Substrate Dissolution

-

Slowly add the quinazolin-4-amine substrate to the chilled H₂SO₄ in small portions under vigorous stirring.

-

Causality: Gradual addition prevents localized exothermic spikes that could lead to substrate decomposition. The solution will typically turn pale yellow to amber as protonation occurs.

Step 3: Generation and Addition of the Nitrating Mixture

-

In a separate, pre-chilled flask, prepare the nitrating mixture by carefully adding fuming HNO₃ (1.1 to 1.5 equivalents) to a small volume of concentrated H₂SO₄ (1:1 v/v ratio).

-

Transfer this mixture to the addition funnel.

-

Add the nitrating mixture dropwise to the substrate solution, strictly maintaining the internal temperature between 0 °C and 5 °C.

-

Causality: Nitronium ion attack is highly exothermic. Exceeding 5 °C during addition promotes di-nitration (e.g., at C6 and C8) and oxidative cleavage of the ring[7].

Step 4: Incubation and Reaction Monitoring

-

Once the addition is complete, remove the ice bath and allow the reaction to gradually warm to room temperature (RT).

-

Stir at RT for 1.5 to 4 hours (refer to the quantitative data table for substrate-specific times).

-

Self-Validation: Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:1). Quench a 50 µL aliquot in saturated NaHCO₃, extract with ethyl acetate, and spot against the starting material.

Step 5: Quenching and Product Isolation

-

Pour the completed reaction mixture slowly over a large excess of crushed ice (approx. 10x the volume of the acid) under vigorous stirring.

-

Causality: Rapid dilution in ice quenches the nitronium ions and precipitates the crude product as a sulfate salt.

-

Slowly add saturated aqueous NaHCO₃ (or 10% NaOH for larger scales) until the aqueous phase reaches a pH of 7.5–8.0.

-

Self-Validation: The free base of 6-nitroquinazolin-4-amine is highly insoluble in neutral aqueous media. A distinct, heavy precipitate (usually yellow/orange) will form upon reaching the correct pH[7].

-

Filter the precipitate under vacuum, wash extensively with cold deionized water to remove residual inorganic salts, and dry under a vacuum at 50 °C.

-

Purify the crude solid via recrystallization from ethanol or column chromatography if necessary[9].

Step-by-step experimental workflow for synthesizing 6-nitroquinazolin-4-amine.

References

-

[6] New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC / NIH. Available at:[Link]

-

[4] Product Class 13: Quinazolines. Thieme Connect. Available at:[Link]

-

[1] Dacomitinib - New Drug Approvals. New Drug Approvals. Available at:[Link]

-

[2] Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine. Atlantis Press. Available at:[Link]

-

[9] Synthesis of Nitro Derivative of 3-(4-Chlorophenyl)-2-Methyl-Quinazolin-4-One using Various Nitration Agents. ResearchGate. Available at:[Link]

-

[8] Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. National University of Uzbekistan. Available at:[Link]

-

[3] Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC / NIH. Available at:[Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 6-Chloro-2,4-dimethylquinazoline | Benchchem [benchchem.com]

- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. my.nuu.uz [my.nuu.uz]

- 9. researchgate.net [researchgate.net]

Application Note: High-Efficiency Microwave-Assisted Synthesis of 6-Nitroquinazolin-4-amine Derivatives

Executive Summary

The quinazoline pharmacophore, particularly the 6-nitroquinazolin-4-amine scaffold, represents a critical structural motif in oncology drug discovery, serving as a precursor to potent EGFR (Epidermal Growth Factor Receptor) inhibitors like Gefitinib and Erlotinib. Traditional thermal synthesis of these derivatives via nucleophilic aromatic substitution (

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging the dielectric heating properties of polar solvents, this method reduces reaction times to under 20 minutes while increasing purity and yield (>85%). This guide covers the mechanistic basis, step-by-step protocols, and safety considerations for generating libraries of 6-nitroquinazolin-4-amine derivatives.

Scientific Foundation & Mechanism

The Chemical Basis: Activated

The synthesis relies on the nucleophilic displacement of a leaving group (chlorine) at the C4 position by a primary or secondary amine.

-

Electronic Activation: The nitro group (

) at the C6 position is a strong electron-withdrawing group (EWG). Through resonance and induction, it significantly decreases electron density at the C4 center. -

Reactivity Enhancement: This electronic deficiency makes the C4-chlorine bond highly susceptible to nucleophilic attack, stabilizing the Meisenheimer complex intermediate.

-

Microwave Effect: Microwave irradiation provides rapid, uniform volumetric heating. Isopropanol (

-PrOH), used here as the solvent, has a high loss tangent (

Synthetic Workflow

The following diagram illustrates the complete pathway from the commercially available 5-nitroanthranilic acid to the final amine library.

Figure 1: Synthetic workflow for 6-nitroquinazolin-4-amine derivatives. Note the distinction between the conventional chlorination step (safety) and the microwave-assisted library generation.

Materials & Equipment

Equipment

-

Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave) capable of pressure control up to 20 bar.

-

Reaction Vessels: 10 mL or 30 mL borosilicate glass vials with crimp/snap caps and PTFE/silicone septa.

-

Magnetic Stirring: High-speed stir bars (cross-shaped preferred for slurry handling).

Reagents

-

Substrate: 4-Chloro-6-nitroquinazoline (Prepared via Protocol A).

-

Nucleophiles: Various primary/secondary amines (Aniline, Morpholine, Piperazine, etc.).

-

Solvent: Isopropanol (2-Propanol), HPLC Grade. Rationale: Green solvent, excellent microwave absorber, facilitates product precipitation.

-

Base: Triethylamine (

) or DIPEA (optional, to scavenge HCl).

Experimental Protocols

Protocol A: Preparation of Starting Material (Safety Critical)

Note: While microwave chlorination is possible, conventional heating is recommended for the chlorination step using

-

Cyclization: Reflux 5-nitroanthranilic acid (10 mmol) in formamide (15 mL) for 4 hours (or MW 150°C for 20 min in an open vessel system) to obtain 6-nitroquinazolin-4(3H)-one.

-

Chlorination: Suspend 6-nitroquinazolin-4(3H)-one (5 mmol) in

(10 mL). Add a catalytic amount of DMF (3 drops). -

Reflux: Heat at 105°C (oil bath) for 2-3 hours until the solution becomes clear.

-

Workup: Cool and pour slowly onto crushed ice/water with vigorous stirring. Filter the yellow precipitate (4-Chloro-6-nitroquinazoline), wash with cold water, and dry under vacuum. Handle with care: Potent skin sensitizer.

Protocol B: Microwave-Assisted Library Generation ( )

This is the core high-throughput protocol for generating derivatives.

Step-by-Step Procedure:

-

Loading: In a 10 mL microwave vial, add:

-

4-Chloro-6-nitroquinazoline (210 mg, 1.0 mmol)

-

Target Amine (1.1 mmol, 1.1 equiv)

-

Isopropanol (3.0 mL)

-

Optional:

(1.2 mmol) if the amine is a salt or non-nucleophilic.

-

-

Sealing: Cap the vial with a PTFE-lined septum. Ensure the vessel is rated for at least 20 bar.

-

Irradiation Parameters:

-

Temperature: 100°C

-

Time: 15 minutes

-

Power: Dynamic (Max 150W)

-

Stirring: High

-

Pre-stir: 30 seconds (to ensure slurry homogeneity)

-

-

Cooling: Use compressed air cooling (PowerMAX™ or equivalent) to rapidly drop temperature to <50°C.

-

Isolation:

-

The product typically precipitates out of isopropanol upon cooling.

-

Filter the solid.

-

Wash with cold isopropanol (

) followed by diethyl ether ( -

Yield: Typically 85–95%.

-

Data Analysis & Optimization

Comparison: Microwave vs. Conventional

The following data highlights the efficiency gains when synthesizing N-phenyl-6-nitroquinazolin-4-amine (Aniline derivative).

| Parameter | Conventional Reflux | Microwave Assisted | Improvement |

| Solvent | Isopropanol / Dioxane | Isopropanol | Green Compliance |

| Temperature | 82°C (Reflux) | 100°C (Pressurized) | Kinetic Boost |

| Reaction Time | 12 Hours | 15 Minutes | 48x Faster |

| Yield | 65 - 72% | 92% | +20% |

| Purification | Column Chromatography often required | Simple Filtration | Workflow Efficiency |

Optimization Logic (Troubleshooting)

-

Low Yield / Incomplete Conversion:

-

Cause: Poor solubility of the amine.

-

Fix: Switch solvent to Ethanol or Acetonitrile. Isopropanol is preferred for precipitation, but solubility is key for reaction kinetics.

-

Fix: Increase Temperature to 120°C. (Do not exceed 140°C to avoid nitro-group degradation).

-

-

Pressure Errors:

-

Cause: Volatile amines (e.g., methylamine) generating high vapor pressure.

-

Fix: Reduce fill volume to increase headspace or use a lower temperature (80°C) with extended time (30 min).

-

References

-

Microwave-Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Source: National Institutes of Health (PMC). Context: Validates the use of 2-propanol and microwave irradiation for 4-aminoquinazoline synthesis with yields >85%. URL:[Link]

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: Frontiers in Chemistry. Context: Comprehensive review of Niementowski synthesis and subsequent functionalization under MW conditions. URL:[Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Source: Beilstein Journal of Organic Chemistry. Context: Details the

mechanism and optimization of the chlorination/amination sequence. URL:[Link] -

Regioselective Nucleophilic Aromatic Substitution: 4-Aminoquinazoline Synthesis. Source: MDPI (Molecules). Context: Provides theoretical grounding (DFT calculations) on why the C4 position is electronically favored for substitution over C2. URL:[Link]

Reaction conditions for coupling 6-Nitroquinazolin-4-amine with anilines

Application Note: Optimized Synthesis of N-Aryl-6-nitroquinazolin-4-amines via SNAr Coupling

Executive Summary

The N-aryl-quinazolin-4-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for numerous FDA-approved epidermal growth factor receptor (EGFR) and HER2 tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib, Afatinib) [1]. The synthesis of these critical intermediates is canonically achieved via the nucleophilic aromatic substitution (SNAr) coupling of 4-chloro-6-nitroquinazoline with substituted anilines [2]. This Application Note details a robust, field-proven protocol for this reaction, emphasizing mechanistic causality, solvent optimization, and self-validating isolation techniques designed for drug development professionals.

Mechanistic Rationale & Causality

The coupling of 4-chloro-6-nitroquinazoline with anilines is driven by the highly electron-deficient nature of the quinazoline ring. The electronegative nitrogen atoms in the pyrimidine ring, combined with the strong electron-withdrawing effect of the nitro group at the 6-position, significantly lower the lowest unoccupied molecular orbital (LUMO) energy. This renders the C4 position highly susceptible to nucleophilic attack by the amino group of the aniline.

The Isopropanol Advantage: While SNAr reactions are traditionally performed in polar aprotic solvents (e.g., DMF, NMP) with an external base (like DIPEA) to neutralize the generated HCl, this specific coupling is optimally performed in a protic solvent like isopropanol (iPrOH) without an external base [3].

-

Autocatalysis: The initial trace formation of HCl protonates the quinazoline N1/N3 nitrogens, further increasing the electrophilicity of the C4 position and accelerating the reaction.

-

Le Chatelier’s Principle: The resulting N-aryl-6-nitroquinazolin-4-amine product is basic and immediately forms a hydrochloride salt. In iPrOH, this salt is insoluble and precipitates out of the hot reaction mixture. This precipitation drives the reaction to completion and prevents over-reaction or degradation.

Caption: Chemical workflow for the SNAr coupling of 4-chloro-6-nitroquinazoline with anilines.

Quantitative Data & Solvent Optimization

The choice of solvent dictates both the yield and the purity profile of the final compound. The table below summarizes the optimization data, demonstrating why iPrOH is the industry standard for this specific transformation.

| Solvent | Temperature (°C) | Additive | Reaction Time (h) | Yield (%) | Mechanistic Observation |

| Isopropanol (iPrOH) | 80-85 (Reflux) | None | 2 - 4 | 85 - 95 | Rapid precipitation of pure HCl salt; self-purifying. |

| Ethanol (EtOH) | 78 (Reflux) | None | 4 - 6 | 70 - 80 | Partial precipitation; lower yield due to higher product solubility. |

| DMF | 100 | DIPEA (1.5 eq) | 12 - 16 | 60 - 70 | No precipitation; requires complex aqueous workup and chromatography. |

| Toluene | 110 (Reflux) | None | 24 | < 30 | Poor solubility of starting materials; sluggish kinetics. |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. If the mechanistic parameters are correct, the physical state of the reaction will provide real-time feedback to the scientist.

Step 1: Reagent Preparation Charge a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-chloro-6-nitroquinazoline (1.0 equiv) and the substituted aniline (1.05 - 1.10 equiv). Causality: A slight excess of aniline ensures complete consumption of the quinazoline electrophile. Unreacted quinazoline can hydrolyze to the difficult-to-remove quinazolin-4-one during workup, ruining the purity profile.

Step 2: Solvent Addition Add anhydrous isopropanol (iPrOH) to achieve a concentration of approximately 0.2 - 0.3 M with respect to the quinazoline. Causality: This concentration strikes the optimal balance between maintaining the solubility of the starting materials at reflux and ensuring the supersaturation of the product salt.

Step 3: Reflux and Autocatalysis Heat the reaction mixture to 80–85 °C (reflux) under an inert atmosphere (N2 or Ar). Causality: The initial heating overcomes the activation energy barrier. As the first molecules of product form, the liberated HCl initiates the autocatalytic cycle, significantly increasing the electrophilicity of the remaining starting material.

Step 4: Self-Validating Monitoring Monitor the reaction visually and via TLC (Eluent: 1:1 EtOAc/Hexane). Causality (The Visual Cue): Within 30 to 60 minutes, the clear/hazy yellow solution will transition into a thick, bright yellow or orange suspension as the N-aryl-6-nitroquinazolin-4-amine hydrochloride salt precipitates. TLC will confirm the disappearance of the highly mobile 4-chloro-6-nitroquinazoline spot, while the product remains at the baseline due to its salt form.

Step 5: Isolation and Washing Cool the reaction mixture to room temperature, then further cool in an ice bath (0–5 °C) for 30 minutes. Filter the precipitate under vacuum. Wash the filter cake sequentially with cold iPrOH and diethyl ether. Causality: Cold iPrOH removes unreacted aniline and trace impurities without dissolving the product salt. Diethyl ether facilitates rapid drying and removes any residual lipophilic byproducts. The resulting solid is typically >98% pure and ready for subsequent nitro-group reduction.

Biological Relevance in Drug Development

Understanding the downstream application of these molecules is critical for drug development professionals. The N-aryl-quinazolin-4-amine core mimics the adenine ring of ATP. By synthesizing these derivatives, researchers create competitive inhibitors that lodge into the ATP-binding pocket of the EGFR intracellular tyrosine kinase domain, halting oncogenic signaling.

Caption: Mechanism of action for quinazoline-based EGFR inhibitors blocking downstream signaling.

References

-

Kossakowski, K., et al. "FDA-approved kinase inhibitors in PROTAC design, development and synthesis." Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.[Link]

-